肉豆蔻酰-DL-肉碱氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

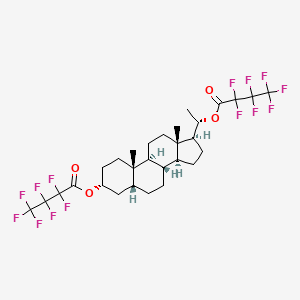

Myristoyl-DL-carnitine chloride is a homolog of Acetylcarnitine Chloride and an intermediate in lipid metabolism . It is involved in the beta-oxidation of long-chain fatty acids .

Synthesis Analysis

The synthesis of acyl-L-carnitine standards, such as Myristoyl-DL-carnitine chloride, has been achieved by a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride. The reaction mixture is kept at an elevated temperature until an optimum ratio of the corresponding product to its starting material and side products is achieved .Molecular Structure Analysis

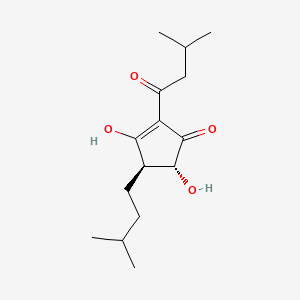

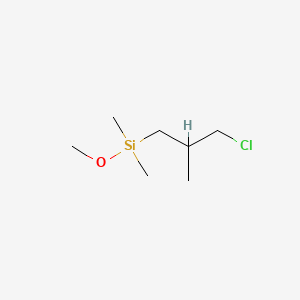

The molecular formula of Myristoyl-DL-carnitine chloride is C21H42NO4Cl . Its molecular weight is 408.02 .Chemical Reactions Analysis

Myristoyl-DL-carnitine chloride is a prodrug that is hydrolyzed to form L-carnitine and myristic acid .Physical and Chemical Properties Analysis

Myristoyl-DL-carnitine chloride is a solid substance that is soluble to 25 mM in water . It should be stored at a temperature of -20°C .科学研究应用

基因传递:Wang 等人(1998 年)的一项研究合成了烷基酰基肉碱酯,包括肉豆蔻酰-DL-肉碱氯化物,作为基因转移应用的生物相容性阳离子脂质。这些化合物显示出增强细胞培养中转染效率和体内小鼠基因表达的潜力,与当时报道的最佳阳离子脂质相当 (Wang 等,1998 年)。

酶抑制:Chase(1967 年)报道,酰基辅酶 A 衍生物,包括肉豆蔻酰辅酶 A,可作为肉碱乙酰转移酶的可逆抑制剂。该酶在代谢过程中至关重要,像肉豆蔻酰辅酶 A 这样的长链酰基辅酶 A 衍生物的抑制表明其在能量代谢中具有调节作用 (Chase,1967 年)。

细胞聚集抑制:Fritz 和 Burdzy(1989 年)发现,O-酰基肉碱衍生物,包括肉豆蔻酰肉碱,在簇蛋白存在下抑制红细胞和其他细胞类型的聚集。这种新颖的效应突出了其在调节细胞相互作用和聚集中的潜力 (Fritz 和 Burdzy,1989 年)。

生化分析:Minkler 等人(2005 年)的一项研究在肉碱棕榈酰转移酶-II 缺乏症患者的长链酰基肉碱定量中使用了肉豆蔻酰肉碱,展示了其在临床诊断和代谢紊乱研究中的应用 (Minkler 等,2005 年)。

蛋白质工程:Cordente 等人(2004 年)的研究表明,肉碱乙酰转移酶的突变改变了其对较长链酰基辅酶 A(包括肉豆蔻酰辅酶 A)的底物特异性。这一发现对理解和操纵酶功能以用于科学和治疗目的具有影响 (Cordente 等,2004 年)。

作用机制

Target of Action

Myristoyl-DL-carnitine chloride is a homolog of acetylcarnitine chloride . It is an important intermediate in lipid metabolism . .

Mode of Action

Myristoyl-DL-carnitine chloride is a prodrug that is hydrolyzed to form L-carnitine and myristic acid

Biochemical Pathways

The biochemical pathways affected by Myristoyl-DL-carnitine chloride are related to lipid metabolism . The compound is thought to be involved in the metabolism of engulfed cargo from initial . .

Pharmacokinetics

The drug has been shown to be absorbed intranasally, and its absorption kinetics are enhanced by the presence of lipids . .

安全和危害

生化分析

Biochemical Properties

Myristoyl-DL-carnitine chloride plays a crucial role in biochemical reactions, particularly in lipid metabolism. It acts as an intermediate in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, myristoyl-DL-carnitine chloride interacts with carnitine-acylcarnitine translocase, facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .

Cellular Effects

Myristoyl-DL-carnitine chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C (PKC), a key regulator of cell signaling pathways involved in cell growth, differentiation, and apoptosis . The compound also affects gene expression by altering the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis . Furthermore, myristoyl-DL-carnitine chloride impacts cellular metabolism by enhancing the β-oxidation of fatty acids, leading to increased energy production .

Molecular Mechanism

The molecular mechanism of action of myristoyl-DL-carnitine chloride involves its binding interactions with various biomolecules. The compound binds to carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, facilitating the conversion of long-chain fatty acids into acyl-carnitines . These acyl-carnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase and converted back into fatty acids by carnitine palmitoyltransferase II (CPT II) for β-oxidation . Additionally, myristoyl-DL-carnitine chloride can modulate the activity of protein kinase C (PKC) by acting as a lipid second messenger, influencing various cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myristoyl-DL-carnitine chloride can change over time. The compound is relatively stable at -20°C, but its stability may decrease at higher temperatures . Over time, myristoyl-DL-carnitine chloride can undergo degradation, leading to a reduction in its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing fatty acid β-oxidation and energy production .

Dosage Effects in Animal Models

The effects of myristoyl-DL-carnitine chloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid β-oxidation and improve energy metabolism . At high doses, myristoyl-DL-carnitine chloride can exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

Myristoyl-DL-carnitine chloride is involved in several metabolic pathways, primarily related to lipid metabolism. It participates in the carnitine shuttle, a crucial pathway for the transport of long-chain fatty acids into the mitochondria for β-oxidation . The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), as well as carnitine-acylcarnitine translocase, to facilitate the transport and conversion of fatty acids . Additionally, myristoyl-DL-carnitine chloride can influence metabolic flux by enhancing the rate of fatty acid β-oxidation and increasing the levels of metabolites involved in energy production .

Transport and Distribution

Within cells and tissues, myristoyl-DL-carnitine chloride is transported and distributed through interactions with specific transporters and binding proteins. The compound is transported across the mitochondrial membrane by carnitine-acylcarnitine translocase, which facilitates the exchange of acyl-carnitines and free carnitine . Additionally, myristoyl-DL-carnitine chloride can bind to proteins such as albumin in the bloodstream, aiding in its distribution to various tissues . The localization and accumulation of the compound within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Myristoyl-DL-carnitine chloride is primarily localized within the mitochondria, where it exerts its effects on fatty acid β-oxidation and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondria . Within the mitochondria, myristoyl-DL-carnitine chloride interacts with enzymes and transporters involved in the carnitine shuttle, ensuring its proper localization and function .

属性

IUPAC Name |

2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRJUXQTOGJYLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-89-4 |

Source

|

| Record name | Myristoyl-DL-carnitine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)

![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)

![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)

![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)

![5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride](/img/structure/B578959.png)